Regulatory-Specified Impurity Profiling: Salbutamol Impurity 50
This compound is explicitly designated as a specific impurity (Salbutamol Impurity 50) for the bronchodilator drug salbutamol, a designation not shared by its close structural analogs like 4-hydroxyacetophenone or 4-hydroxy-3-methylacetophenone . This classification is based on its formation as a process-related impurity, requiring its use as a reference standard in validated analytical methods (e.g., HPLC) to ensure batch-to-batch consistency and regulatory compliance in drug manufacturing .
| Evidence Dimension | Regulatory Identity and Analytical Requirement |
|---|---|
| Target Compound Data | Designated Salbutamol Impurity 50 |
| Comparator Or Baseline | 4-Hydroxyacetophenone; 4-Hydroxy-3-methylacetophenone (Not designated as Salbutamol impurities) |
| Quantified Difference | Qualitative: Designated impurity vs. non-designated |
| Conditions | Pharmaceutical impurity profiling as per pharmacopoeial monographs |
Why This Matters
This designation creates a non-negotiable requirement for its use in specific analytical tests, ensuring method specificity and regulatory compliance.
